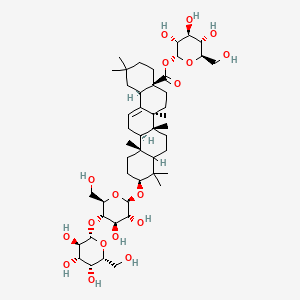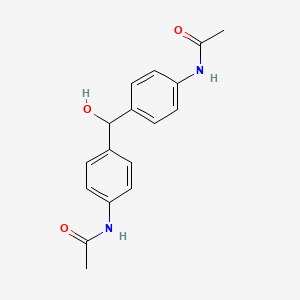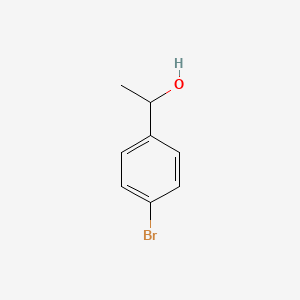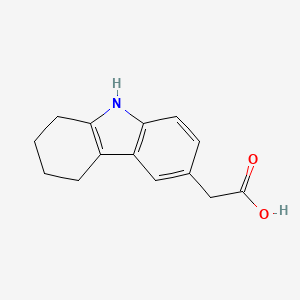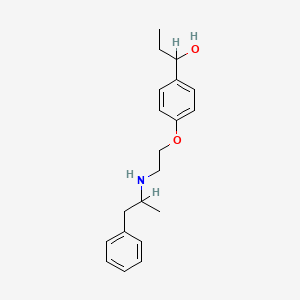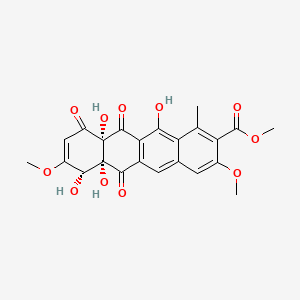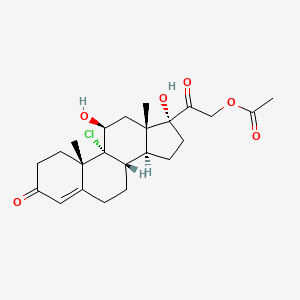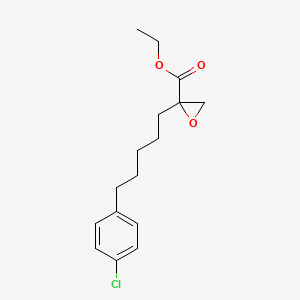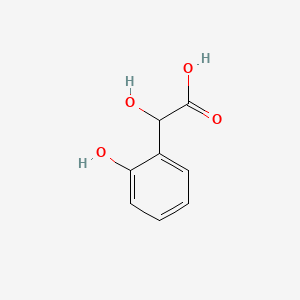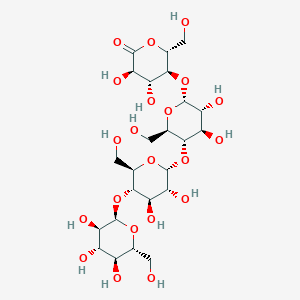
D-maltotetraono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-maltotetraono-1,5-lactone is a tetrasaccharide. It derives from a D-glucono-1,5-lactone.
Wissenschaftliche Forschungsanwendungen
1. Gelation of Myofibrillar Protein
D-maltotetraono-1,5-lactone has been used in the study of acid-induced gelation of myofibrillar proteins at low temperatures. The research by Ngapo, Wilkinson, and Chong (1996) in "Meat Science" demonstrates how 1,5-glucono-δ-lactone, a related compound, can modify the characteristics of myofibrillar gels, impacting their Young's modulus and springiness, particularly when used with sodium chloride or tetrasodium pyrophosphate (Ngapo, Wilkinson, & Chong, 1996).
2. Interactions with Water
Studies on the interconversion and interactions of D-glucono-1,5-lactone, a structurally similar lactone, in water have been conducted. Combes and Birch (1988) in "Food Chemistry" explored the stability and hydrolysis behaviors of this lactone and its derivatives in aqueous solutions, providing insights into the lactone's chemical properties and reactions (Combes & Birch, 1988).
3. Crystal Structure Analysis
The crystal structure of lactone complexes, like the δ-lactone derived from tetra-N-acetylchitotetraose, has been analyzed to understand molecular interactions. Ford et al. (1974) in "Journal of Molecular Biology" investigated the binding of such lactones to lysozyme, revealing aspects of enzyme catalysis and molecular conformations (Ford et al., 1974).
4. Synthesis and Use as Chiral Building Blocks
D-maltotetraono-1,5-lactone and related compounds have been used in the synthesis of chiral building blocks for complex molecules. Wu et al. (2009) in "Tetrahedron" showcased how D-glucono-1,5-lactone can be transformed into chiral components for constructing molecules like verbalactone and exophilin A (Wu et al., 2009).
Eigenschaften
Produktname |
D-maltotetraono-1,5-lactone |
|---|---|
Molekularformel |
C24H40O21 |
Molekulargewicht |
664.6 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C24H40O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-20,22-37H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
FAUZEDDJHGPBJZ-CAFMPJKLSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC(=O)[C@@H]([C@H]4O)O)CO)CO)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



